molecular formula C17H13N3O3 B2482155 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one CAS No. 1797183-67-5

2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one

Cat. No.: B2482155
CAS No.: 1797183-67-5
M. Wt: 307.309
InChI Key: BKSPUTRQNREDQX-UHFFFAOYSA-N
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Description

2-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one is a complex organic compound that features a fused bicyclic system incorporating both pyrimidine and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrido[4,3-d]pyrimidine core, which can be synthesized from pyridine and pyrimidine derivatives through cyclization reactions. The chromenone moiety is then introduced via a condensation reaction with an appropriate chromenone precursor under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to improve reaction efficiency and yield. Key considerations would include the availability of starting materials, reaction conditions (temperature, pressure, solvents), and purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction typically produces hydrogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one has been investigated for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being studied for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a promising candidate for pharmaceutical research.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: A precursor in the synthesis of the target compound, known for its biological activity.

    Chromen-4-one derivatives: These compounds share the chromenone moiety and exhibit various biological activities, including anticancer and anti-inflammatory effects.

Uniqueness

What sets 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one apart is its fused bicyclic structure, which combines the properties of both pyrimidine and chromenone systems. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c21-14-7-16(23-15-4-2-1-3-12(14)15)17(22)20-6-5-13-11(9-20)8-18-10-19-13/h1-4,7-8,10H,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSPUTRQNREDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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